REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=O.S(Cl)(Cl)=O.C(N(CC)CC)C.[CH:22]([NH2:25])([CH3:24])[CH3:23]>C(#N)C.CN(C=O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([NH:25][CH:22]([CH3:24])[CH3:23])=[O:7]
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CN1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
11.77 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
762 μL
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CN1
|
Name
|
|
Quantity
|
20.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
all volatiles were removed in a rotary evaporator (40° C./10 mbar)
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in 200 mL dichloromethane
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
WASH
|
Details
|
The organic phase was washed with 200 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over 15 g sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with 30 mL dichloromethane
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
in a rotary evaporator (40° C., 20 mbar)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)NC(C)C)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |